Dimesitylborinic acid

Description

Contextualization within Organoboron Chemistry and Borinic Acid Derivatives

Organoboron compounds, characterized by a carbon-boron bond, are a cornerstone of modern organic chemistry, pivotal in the formation of carbon-carbon and carbon-heteroatom bonds. wiley-vch.de Within this broad class, borinic acids (R₂BOH) represent a specific subclass that is less explored than their boronic acid (RB(OH)₂) counterparts. mdpi.com Borinic acids possess two organic substituents attached to the boron atom, which enhances their Lewis acidity compared to boronic acids. mdpi.com

Dimesitylborinic acid is a diarylborinic acid, where the two 'R' groups are mesityl (2,4,6-trimethylphenyl) groups. rsc.org The synthesis of such diarylborinic acids often involves the reaction of organometallic reagents with boron trihalides, a method particularly suited for creating derivatives with sterically demanding substituents. mdpi.com For instance, this compound can be synthesized by adding a Grignard reagent of 2,4,6-trimethylbromobenzene to boron trifluoride dimethyl etherate. mdpi.com

Significance of Steric Hindrance from Mesityl Groups in Boron Chemistry

The defining feature of this compound is the profound steric hindrance imparted by the two mesityl groups. nih.gov A mesityl group has two methyl groups in the ortho positions of the phenyl ring, which effectively shield the boron center. rsc.orgnih.gov This steric protection is a well-recognized strategy for creating air-stable triarylboranes and other organoboron compounds by kinetically stabilizing the electron-deficient boron atom. rsc.orgnih.gov

This steric bulk has several important consequences:

Kinetic Stabilization: The mesityl groups physically obstruct the approach of nucleophiles and other reagents, including water and oxygen, making compounds like this compound relatively stable compared to less hindered borinic acids. nih.govsmolecule.comclockss.org

Inhibition of Dimerization: While many borinic acids can exist as dimers or trimers, the bulk of the mesityl groups can impede such intermolecular associations. mdpi.comcdnsciencepub.com

Frustrated Lewis Pairs (FLPs): The steric hindrance can prevent the boron center from forming a classical adduct with a Lewis base, leading to the formation of "Frustrated Lewis Pairs." nih.gov This phenomenon has opened up new avenues in catalysis for small molecule activation. nih.gov

Overview of Key Research Domains

The unique properties of this compound, stemming from its steric profile, have made it a valuable compound in several research areas:

Reagents in Organic Synthesis: this compound and its derivatives serve as precursors and reagents in organic synthesis. The dimesitylboron group's ability to stabilize an adjacent carbanion while still allowing for reactions with unhindered bases makes it a versatile tool. researchgate.net It has been used in the preparation of various organometallic complexes with metals such as lithium, zinc, and aluminum. researchgate.netacs.orgresearchgate.net

Optoelectronic Materials: The dimesitylboryl group is a key functional moiety in materials for optoelectronics. rsc.org Its electron-accepting empty p-orbital can interact with π-systems, lowering the LUMO energy and narrowing the HOMO-LUMO gap. rsc.org This property is exploited in creating fluorescent materials and components for Organic Light Emitting Diodes (OLEDs). rsc.org

Anion Sensing: The sterically protected yet Lewis acidic boron center can selectively bind with small anions like fluoride (B91410) and cyanide. This interaction often leads to a change in the compound's optical properties (color or fluorescence), forming the basis for selective anion sensors. nih.gov

Medicinal Chemistry: Although initial studies showed weak inhibitory activity, this compound has been investigated in the context of enzyme inhibitors, such as carbonic anhydrase inhibitors. bohrium.com Its derivatives are explored for their potential in medicinal applications, leveraging the unique properties of boron. bohrium.com

Compound Data

Table 1. Spectroscopic Data for this compound This table provides an overview of the nuclear magnetic resonance (NMR) data for this compound.

| Nucleus | Solvent | Chemical Shift (δ) in ppm |

| ¹H-NMR | CDCl₃ | 2.30 (12H), 2.32 (6H), 5.97 (1H, OH), 6.86 (4H) |

| ¹¹B-NMR | CDCl₃ | 50.1 |

| ¹³C{¹H}-NMR | CDCl₃ | 21.3, 22.6, 128.5, 137.0, 139.5, 141.2 |

| Data sourced from rsc.org |

Structure

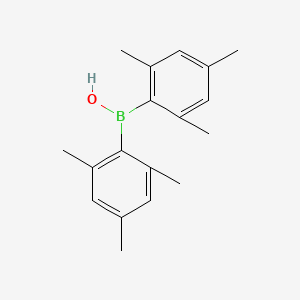

2D Structure

Properties

IUPAC Name |

bis(2,4,6-trimethylphenyl)borinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23BO/c1-11-7-13(3)17(14(4)8-11)19(20)18-15(5)9-12(2)10-16(18)6/h7-10,20H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYVTANMHIUXBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23BO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408354 | |

| Record name | Dimesitylborinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20631-84-9 | |

| Record name | Dimesitylborinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for Dimesitylborinic Acid

Formation of Carbon-Boron Bonds in Dimesitylborinic Acid Synthesis

The creation of robust C-B bonds is central to the synthesis of organoboron compounds, including this compound. The primary strategies involve the reaction of a carbon nucleophile with a boron electrophile, though other methods like organometallic catalysis and electrophilic aromatic substitution have also been explored. mdpi.com

Nucleophilic Addition of Organometallic Reagents to Boron Electrophiles

A straightforward and widely employed method for synthesizing symmetric diarylborinic acids like this compound is the nucleophilic addition of two equivalents of an organometallic reagent to a boron electrophile. mdpi.com The organometallic reagent, typically an organolithium or a Grignard reagent, acts as a source of a nucleophilic mesityl group that attacks the electron-deficient boron center. mdpi.comlibretexts.org

Trialkoxyboranes, such as trimethyl borate (B1201080) (B(OMe)₃) or triisopropyl borate (B(OⁱPr)₃), are common boron electrophiles used in this synthetic approach. The reaction requires two equivalents of a mesityl organometallic reagent, such as mesityllithium or mesitylmagnesium bromide.

The first addition of the organometallic reagent to the trialkoxyborane results in the formation of a boronic ester. However, a challenge in synthesizing borinic acids via this method is that the resulting borinic esters are often more electrophilic than the starting boronic esters, which can lead to over-alkylation and the formation of undesired triarylboranes. mdpi.comnih.gov To circumvent this, the reaction is typically performed at low temperatures to control the reactivity. researchgate.net

Table 1: Synthesis of this compound via Trialkoxyboranes

| Organometallic Reagent | Boron Electrophile | Key Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Mesitylmagnesium bromide | Trimethyl borate | Low temperature, sequential addition | This compound | nih.gov |

| Mesityllithium | Triisopropyl borate | Controlled stoichiometry, low temperature | This compound | researchgate.net |

Boron trihalides, such as boron trichloride (BCl₃) and boron trifluoride dimethyl etherate (BF₃·OMe₂), are significantly more reactive boron electrophiles due to the enhanced Lewis acidity of the boron center. nih.gov This increased reactivity makes them particularly suitable for the synthesis of sterically hindered diarylborinic acids like this compound. nih.gov

The reaction of two equivalents of a mesityl Grignard reagent with boron trifluoride dimethyl etherate has been shown to produce this compound in a moderate yield of 58%. mdpi.com Similarly, boron trichloride can be used as the borylating agent, reacting with the organometallic reagent to form the diarylborinic acid after hydrolysis. mdpi.comnih.gov The higher reactivity of boron trihalides allows for the reaction to proceed even with sterically demanding nucleophiles.

Table 2: Synthesis of this compound using Boron Trihalides

| Organometallic Reagent | Boron Electrophile | Yield | Reference |

|---|---|---|---|

| Mesitylmagnesium bromide | BF₃·OMe₂ | 58% | mdpi.com |

| Mesityllithium | BCl₃ | Not specified | mdpi.comnih.gov |

Aminoboranes can also serve as boron electrophiles for the synthesis of borinic acids. The reaction proceeds via the nucleophilic addition of an organometallic reagent to the aminoborane. While this method is a viable route for the formation of C-B bonds, specific examples detailing the synthesis of this compound using this approach are less commonly reported in the literature compared to the use of trialkoxyboranes and boron trihalides. The reactivity of aminoboranes is generally lower than that of boron trihalides, which might necessitate more forcing reaction conditions.

Organometallic Catalysis Approaches (e.g., Palladium-Catalyzed Diarylation)

Palladium-catalyzed cross-coupling reactions represent a powerful tool in modern organic synthesis for the formation of C-C and C-heteroatom bonds. While extensively used for the synthesis of boronic acids through reactions like the Suzuki-Miyaura coupling, their application in the direct synthesis of diarylborinic acids is also an area of interest. mdpi.comnih.gov

One potential approach involves the palladium-catalyzed diarylation of a suitable boron-containing substrate. For instance, a reaction could be envisioned between a mesityl halide and a diboron reagent, catalyzed by a palladium complex. However, controlling the stoichiometry to achieve the diarylated product selectively can be challenging. A more common strategy is the palladium-catalyzed coupling of an aryl halide with an arylboronic acid or its ester, but this leads to unsymmetrical biaryls rather than diarylborinic acids directly. Specific protocols for the palladium-catalyzed diarylation to form this compound are not as well-established as the nucleophilic addition methods.

Electrophilic Aromatic Substitution with Boron Reagents

Electrophilic aromatic substitution (SEAr) is another fundamental reaction in organic chemistry for functionalizing aromatic rings. In the context of borinic acid synthesis, this would involve the direct borylation of an aromatic ring with a boron-containing electrophile. This method offers an alternative to the use of pre-formed organometallic reagents. mdpi.com

For this reaction to be effective, a highly activated aromatic substrate and a sufficiently electrophilic boron reagent are required. Mesitylene (B46885), being an electron-rich aromatic compound, is a good candidate for electrophilic substitution. The boron electrophile, often a boron trihalide like BCl₃, attacks the aromatic ring, leading to the formation of an aryldichloroborane intermediate. nih.gov Subsequent reaction with another equivalent of mesitylene or a mesityl organometallic reagent could, in principle, lead to the this compound precursor. However, controlling the regioselectivity and preventing side reactions can be difficult. While electrophilic borylation is a known method, its application for the direct synthesis of this compound is not as commonly employed as the nucleophilic addition routes. mdpi.comresearchgate.net

Directed C-H Borylation Strategies

Directed C-H borylation has emerged as a powerful tool for the regioselective synthesis of organoboron compounds, offering an atom-economical alternative to traditional methods. rsc.orgmdpi.com This strategy relies on the use of a directing group to guide the borylation to a specific C-H bond, typically in the ortho position. rsc.org While transition-metal-catalyzed C-H borylation is common, metal-free approaches using electrophilic boron reagents are also effective. cncb.ac.cnnih.gov

In the context of diarylborinic acid synthesis, electrophilic aromatic substitution using boron trihalides can be employed. The regioselectivity is often controlled by a combination of steric and electronic properties of the substituents on the aromatic ring. mdpi.com For instance, the synthesis of a mesityl-substituted borinic ester, a derivative of this compound, has been achieved through an electrophilic borylation process. This involves the complexation of the boron reagent to a directing group, followed by intramolecular borylation. mdpi.comnih.gov

A proposed mechanism for such a reaction involves the initial coordination of the boron atom to a directing group (e.g., a methoxy group), which facilitates a demethylation process, often assisted by an additive like an iodide ion, to generate a dichloroborane intermediate. mdpi.comnih.gov This intermediate then undergoes an intramolecular electrophilic borylation, followed by reaction with a Grignard reagent, such as mesitylmagnesium bromide (MesMgBr), to yield the final borinic ester. mdpi.comnih.gov

Table 1: Representative Directed C-H Borylation for a this compound Derivative

| Precursor | Borylating Agent | Directing Group | Key Step | Product |

| Methoxy-substituted arene | BCl₃ | Methoxy | Intramolecular electrophilic borylation | Mesityl-substituted borinic ester |

Transmetalation Reactions (e.g., Si/B, Sn/B)

Transmetalation reactions, involving the exchange of a metallic or metalloidic group with a boron moiety, are a versatile method for the formation of carbon-boron bonds. The use of organosilicon (Si) and organotin (Sn) compounds for transmetalation with boron halides (Si/B or Sn/B exchange) provides a controlled route to borinic acids and their derivatives. nih.gov This approach is particularly useful for introducing aryl groups with specific substitution patterns. nih.gov

The synthesis of diarylborinic acids via this method typically involves the reaction of an arylsilane or arylstannane with a boron trihalide, such as boron tribromide (BBr₃). For example, a two-step intermolecular process has been described for the synthesis of a polycyclic bis-borinic acid, where a bis-silane reacts with BBr₃ in the first transmetalation step. nih.gov A second transmetalation reaction can then lead to the desired bis-bromoborane, which upon hydrolysis yields the corresponding bis-borinic acid. nih.gov Similarly, tethered diarylsilanes can be treated with BBr₃ to afford cyclic diarylbromoboranes through consecutive inter- and intramolecular transmetalation steps. nih.gov Subsequent hydrolysis of these intermediates produces the cyclic borinic acids. mdpi.comnih.gov

The transmetalation of arylstannanes is also a powerful technique for controlling the regioselectivity of borylation with boron trihalides or diarylbromoboranes, allowing for the synthesis of various electron-deficient borinic acids. nih.gov

Table 2: Examples of Transmetalation Reactions for Diarylborinic Acid Synthesis

| Organometallic Precursor | Boron Reagent | Transmetalation Type | Intermediate | Final Product (after hydrolysis) | Yield |

| Bis-silane | BBr₃ | Si/B | Bis-dibromoborane | Polycyclic bis-borinic acid | 80% (hydrolysis step) nih.gov |

| Tethered diarylsilane | BBr₃ | Si/B | Cyclic diarylbromoborane | Cyclic diarylborinic acid | Not specified |

| Arylstannane | ArBBr₂ | Sn/B | Diarylborane | Electron-deficient borinic acid | Modest to good nih.gov |

NHC-Borenium-Initiated Cyclization

N-Heterocyclic carbenes (NHCs) have been utilized to stabilize highly reactive borenium cations. These NHC-borenium species are potent electrophiles that can initiate unique cyclization reactions to form cyclic borinic acids. nih.gov This strategy involves the generation of an NHC-borenium cation from a stable NHC-borane precursor and a strong acid. mdpi.comnih.gov

The synthetic utility of this method has been demonstrated in the preparation of cyclic borinic acids through a reaction cascade. The process begins with the formation of the NHC-borenium species, which then undergoes a sequential regioselective hydroboration of an alkene followed by a C-H borylation of an aromatic scaffold within the same molecule. mdpi.comnih.gov This intramolecular cyclization leads to the formation of a cyclic NHC-borane intermediate. Subsequent dehydrogenation under oxidative conditions and an aqueous workup afford the final cyclic borinic acids. mdpi.comnih.gov While this method has been successfully applied to the synthesis of various cyclic borinic and bis-borinic acids, the yields can be modest. mdpi.comnih.gov

Table 3: Synthesis of Cyclic Borinic Acids via NHC-Borenium-Initiated Cyclization

| NHC-Borane Precursor | Acid Activator | Key Reaction Sequence | Product Type | Yield Range |

| 1,3-Diisopropylimidazol-2-ylidene borane (B79455) | HNTf₂ | Hydroboration / C-H Borylation | Cyclic borinic and bis-borinic acids | 15% - 49% nih.gov |

Transformations Involving Cleavage of Carbon-Boron Bonds in Precursors

Hydrolysis of Triarylboranes to this compound

One of the fundamental methods for the preparation of diarylborinic acids involves the cleavage of a carbon-boron bond in a triarylborane precursor. nih.gov The hydrolysis of a triarylborane, such as trimesitylborane, can lead to the formation of the corresponding diarylborinic acid, in this case, this compound, and an arene byproduct. This reaction is typically facilitated by the presence of water, which acts as the hydrolyzing agent.

Table 4: Synthesis of this compound

| Precursor/Reagents | Key Transformation | Product | Yield |

| Mesitylmagnesium bromide + BF₃·OMe₂ | Grignard reaction and in-situ hydrolysis | This compound | 58% nih.gov |

Derivatization and Functionalization of this compound

Preparation of Borinic Esters

This compound can be readily converted into its corresponding esters through reaction with alcohols. This esterification is a common derivatization strategy for borinic acids, enhancing their stability and modifying their reactivity. nih.gov The formation of borinic esters is an equilibrium process, and the reaction is typically driven to completion by the removal of water, for example, by using a Dean-Stark apparatus or dehydrating agents. sciforum.net

The esterification can be catalyzed by an acid. Boric acid itself has been shown to catalyze the selective esterification of certain carboxylic acids. researchgate.net For the esterification of borinic acids, various alcohols can be used, ranging from simple alkanols to more complex diols and polyols. The choice of alcohol allows for the tuning of the properties of the resulting borinic ester. For instance, the use of chiral diols can lead to the formation of chiral borinic esters, which have applications in asymmetric synthesis.

A dimesitylborinic ester bearing a 2-nitrobenzylalcohol moiety has been reported, demonstrating the feasibility of forming esters with functionalized alcohols. researchgate.net The general procedure for the preparation of borinic esters involves reacting the borinic acid with the desired alcohol in a suitable solvent, often with azeotropic removal of water. sciforum.net

Table 5: General Conditions for Borinic Ester Preparation

| Borinic Acid | Alcohol | Catalyst/Conditions | Product |

| This compound | 2-Nitrobenzylalcohol | Not specified | Dimesitylborinic ester researchgate.net |

| General Diarylborinic Acid | Generic Alcohol/Diol | Dehydrating agent or azeotropic removal of water | Diarylborinic ester |

Incorporation of Photo-Cleavable Protecting Groups (e.g., 2-nitrobenzyl motif)

To exert precise spatiotemporal control over the availability of this compound, photo-cleavable protecting groups (PPGs), also known as caging groups, can be incorporated into its structure. wikipedia.orgnih.govmdpi.com The ortho-nitrobenzyl (oNB) motif is one of the most widely used PPGs for this purpose due to its efficient photo-release mechanism. researchgate.net

A dimesitylborinic ester bearing a 2-nitrobenzyl alcohol moiety has been developed as a light-sensitive precursor. researchgate.net In this design, the dimesitylborinate is covalently linked to the benzylic carbon of the 2-nitrobenzyl group. wikipedia.org Upon irradiation with UV light (typically around 365 nm), the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. wikipedia.org This intermediate rapidly rearranges to release the this compound and a 2-nitrosobenzaldehyde byproduct. wikipedia.orgresearchgate.net

This strategy allows for the controlled, light-triggered release of this compound in a specific location and at a desired time, which is valuable in materials science and for applications requiring on-demand generation of the active species. researchgate.netrsc.org

Table 2: Photo-cleavage of a 2-Nitrobenzyl-Protected Dimesitylborinic Ester

| Caged Compound | Protecting Group | Irradiation Wavelength | Released Products |

| Dimesitylborinic 2-nitrobenzyl ester | 2-Nitrobenzyl | ~365 nm | This compound, 2-Nitrosobenzaldehyde |

Reactivity Profiles and Mechanistic Elucidation of Dimesitylborinic Acid

Reactions with Lewis Acids and Bases

Dimesitylborinic acid exhibits notable reactivity towards a variety of Lewis acidic metal centers, engaging in complexation, protonolysis, and transmetalation reactions. These transformations are significantly influenced by the steric bulk of the mesityl groups, which often leads to the formation of unique dimeric or low-coordinate metal complexes.

Complexation with Metal Alkyls (e.g., Gallium, Zinc, Aluminum)

The reaction of this compound with metal alkyls serves as a primary route to sterically hindered (metaloxy)mesitylboranes. These reactions typically proceed via protonolysis of the metal-carbon bond by the acidic hydroxyl group of the borinic acid, leading to the formation of a B-O-M linkage and the elimination of an alkane.

With trialkylaluminum reagents (R₃Al, where R = Me, Et, iBu), this compound readily forms stable dimeric dialkylaluminum dimesitylboryloxides, [(μ-Mes₂BO)AlR₂]₂. researchgate.net The reaction with trimethylgallium (B75665) also proceeds, though specific dimeric structures with gallium have been more extensively characterized for the related mesitylboronic acid. pnas.org

A noteworthy reaction occurs between this compound and diethylzinc (B1219324). This reaction produces the dimeric ethylzinc (B8376479) dimesitylboryl oxide, [(μ-Mes₂BO)ZnEt]₂, a low-valent zinc compound, with the evolution of ethane. pnas.org The formation of a dimer, rather than a more common tetramer for zinc alkoxides, is attributed to the substantial steric hindrance imposed by the two mesityl groups on the boron atom. pnas.org

The general synthetic approach for these complexes involves the reaction of this compound with the corresponding metal alkyl in an appropriate solvent, such as toluene. pnas.org

Table 1: Reactions of this compound with Metal Alkyls

| Metal Alkyl | Reactant | Product | Reference |

|---|---|---|---|

| Trialkylaluminum (R=Me, Et, ⁱBu) | Mes₂BOH + R₃Al | [(μ-Mes₂BO)AlR₂]₂ | researchgate.net |

| Diethylzinc | Mes₂BOH + Et₂Zn | [(μ-Mes₂BO)ZnEt]₂ | pnas.org |

Protonolysis Reactions

Protonolysis is a key reaction pathway for this compound, not only in its interaction with metal alkyls but also with other reactive species. The acidic proton of the hydroxyl group can be transferred to a suitable base, leading to the formation of a dimesitylboryloxide anion.

An interesting case of protonolysis is the catalytic decomposition of this compound itself. In the presence of the dialkylaluminum dimesitylboryloxides, [(μ-Mes₂BO)AlR₂]₂, this compound undergoes an unexpected decomposition involving the cleavage of a boron-carbon bond to form trimesitylboroxin, [MesBO]₃. researchgate.net This catalytic activity is not observed with the analogous zinc complex, [(μ-Mes₂BO)ZnEt]₂, likely due to the weaker Lewis acidity of zinc compared to aluminum. pnas.org

Furthermore, this compound can be used as a protonolysis agent to synthesize metal complexes. For instance, it has been employed in the preparation of a four-coordinate titanium bis(amide) complex through the protonolysis of a titanium-tetra(amide) starting material. researchgate.net This method highlights its utility in introducing the bulky dimesitylboryloxide ligand onto a metal center. nanoient.org

Transmetalation with Metal-Organic Species

Transmetalation, the transfer of an organic group from one metal to another, is a fundamental process in organometallic chemistry. scielo.org.za this compound derivatives can participate in such reactions, particularly with late transition metals.

Research has shown that rhodium(I) diarylborinates, prepared from this compound, undergo transmetalation. dicp.ac.cn For example, complexes like [Rh(PEt₃)₃OB(mesityl)₂] and [Rh(PEt₃)₂OB(mesityl)₂] can be synthesized from this compound. dicp.ac.cn Upon heating, these complexes undergo a β-aryl elimination, which is a form of transmetalation, to generate the rhodium aryl complex, [(PEt₃)₃Rh(mesityl)], and a cyclic boroxine. dicp.ac.cn This process represents a direct observation of aryl group transfer from boron to rhodium in the absence of basic activators. dicp.ac.cn Kinetic studies have indicated that this transmetalation likely proceeds through a ligand dissociation pathway, followed by a rate-limiting β-aryl elimination from a 14-electron, bis(phosphine) intermediate. dicp.ac.cn

Oxidation Chemistry of this compound

The oxidation of organoboron compounds is a synthetically important transformation. This compound, like other borinic acids, is susceptible to oxidation, with its reactivity profile being a subject of detailed investigation.

Reactivity towards Oxidizing Agents (e.g., Hydrogen Peroxide)

This compound reacts with oxidizing agents such as hydrogen peroxide (H₂O₂). The general reaction for the oxidation of a diarylborinic acid, like this compound, with H₂O₂ results in the formation of a phenol (B47542) and a boronic acid. In the case of this compound, the expected products would be mesitol and mesitylboronic acid.

Studies on analogous diarylborinic acids, such as diphenylborinic acid, have shown that they react significantly faster with H₂O₂ compared to their corresponding boronic acids. nih.gov For instance, the oxidation of diphenylborinic acid is complete within minutes, whereas the oxidation of phenylboronic acid takes hours under the same conditions. nih.gov This enhanced reactivity is attributed to the more electrophilic nature of the boron center in borinic acids compared to boronic acids. nih.gov The reaction proceeds via the nucleophilic addition of the hydroperoxide anion to the boron atom. nih.gov

Kinetic Studies of Oxidation Processes

Kinetic studies have provided quantitative insights into the rapid oxidation of borinic acids. A detailed kinetic analysis of the H₂O₂-promoted oxidation of a fluorogenic borinic acid probe was conducted under pseudo-first-order conditions with an excess of the oxidant. nih.gov The study revealed that the reaction follows second-order kinetics. nih.gov

The second-order rate constant for the oxidation of the model borinic acid was determined to be approximately 1.9 x 10⁴ M⁻¹s⁻¹. nih.gov This is about 10,000 times faster than the rate constant for its corresponding boronic acid analogue, which was measured at 1.8 M⁻¹s⁻¹. nih.gov These kinetic data quantitatively confirm the significantly higher reactivity of the borinic acid trigger towards H₂O₂-mediated oxidation. nih.gov The faster reaction rate is a direct consequence of the lower activation energy for the initial nucleophilic attack of the perhydroxyl anion on the more electrophilic boron center of the borinic acid. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Formula/Abbreviation |

|---|---|

| This compound | Mes₂BOH |

| Trialkylaluminum | R₃Al (R=Me, Et, ⁱBu) |

| Dimeric dialkylaluminum dimesitylboryloxides | [(μ-Mes₂BO)AlR₂]₂ |

| Trimethylgallium | Me₃Ga |

| Mesitylboronic acid | MesB(OH)₂ |

| Dimeric dimethylgallium mesitylboronate | [μ-(MesB(OH)O)GaMe₂]₂ |

| Diethylzinc | Et₂Zn |

| Dimeric ethylzinc dimesitylboryl oxide | [(μ-Mes₂BO)ZnEt]₂ |

| Ethane | C₂H₆ |

| Toluene | C₇H₈ |

| Trimesitylboroxin | [MesBO]₃ |

| Titanium-tetra(amide) | Ti(NR₂)₄ |

| Rhodium(I) tris(triethylphosphine) dimesitylborinate | [Rh(PEt₃)₃OB(mesityl)₂] |

| Rhodium(I) bis(triethylphosphine) dimesitylborinate | [Rh(PEt₃)₂OB(mesityl)₂] |

| Rhodium(I) tris(triethylphosphine) mesityl | [(PEt₃)₃Rh(mesityl)] |

| Hydrogen peroxide | H₂O₂ |

| Mesitol | MesOH |

| Diphenylborinic acid | Ph₂BOH |

Formation of Phenolic Products

The oxidation of organoboranes to phenols is a well-established transformation in organic synthesis. In the case of this compound, this transformation can be achieved, although the specific mechanisms can be complex. The oxidation of aryl boronic acids and their derivatives often proceeds via a pathway that involves the migration of an aryl group from the boron atom to an oxygen atom. This process is a key step in reactions like the Dakin oxidation, which converts aryl aldehydes or ketones to phenols. beilstein-journals.org While the direct oxidation of this compound to form mesityl phenol is not extensively detailed in the provided search results, the general mechanism for the oxidation of phenols involves the formation of phenoxy radicals, which can then undergo further reactions. patsnap.com The oxidation of substituted phenols can be influenced by the presence of various catalysts and oxidizing agents. niscpr.res.in

Interactions with Anions and Nucleophiles

The reactivity of this compound is significantly influenced by its Lewis acidic nature, which facilitates its interaction with anions and nucleophiles. mdpi.com The boron atom, with its vacant p-orbital, acts as an electron pair acceptor.

Reactivity with Fluoride (B91410) Ions

This compound exhibits a notable reactivity towards fluoride ions. The addition of fluoride anions to C-dimesitylboryl-1,2-dicarba-closo-dodecaboranes leads to the cleavage of the boryl-carborane bond, resulting in the formation of this compound. rsc.orgresearchgate.net It is suggested that fluorodimesitylborane (Mes₂BF) may be an initial intermediate in this reaction, which is known to be readily hydrolyzed to this compound. rsc.org However, direct observation of this intermediate or the corresponding fluoride adduct has not been reported under certain experimental conditions. rsc.org The interaction with fluoride is a common feature for many organoboranes, and this reactivity is often exploited in the design of fluoride sensors. thno.org The affinity of the boron center for fluoride is a key factor in these interactions. rsc.org

Nucleophilic Attack on the Boron Center

The boron atom in this compound is susceptible to nucleophilic attack. clockss.org This is a fundamental characteristic of Lewis acids, which react with Lewis bases (nucleophiles) to form adducts. pdx.edu The bulky mesityl groups, however, provide significant steric protection to the boron center, which can hinder the approach of nucleophiles. clockss.org Despite this steric hindrance, reactions with strong nucleophiles can occur. For instance, the reaction of this compound with certain nucleophiles can lead to the formation of tetracoordinate borinate species. clockss.org The nature of the nucleophile and the reaction conditions play a crucial role in determining the outcome of the reaction. organic-chemistry.orgwikipedia.orgchemistrytalk.org Nucleophilic acyl substitution is a related concept where a nucleophile replaces a leaving group on a carbonyl carbon, and while the substrate is different, the underlying principles of nucleophilic attack are relevant. chemistrytalk.orgmasterorganicchemistry.comchemistrysteps.com

Hydrolytic Stability and Air Sensitivity Considerations

The stability of this compound towards hydrolysis and air is a critical aspect of its chemical profile. Generally, borinic acids can be sensitive to moisture and air. vdoc.pub

This compound is described as being moisture-sensitive. fishersci.com The bulky mesityl groups, however, confer a degree of kinetic stability, making it relatively air-stable compared to less sterically hindered borinic acids. clockss.org Despite this, prolonged exposure to air can lead to hydrolysis. For example, C-dimesitylboryl-1,2-dicarba-closo-dodecaboranes, which can hydrolyze to this compound, are themselves susceptible to slow hydrolysis in the solid state upon extended exposure to air. mdpi.com This suggests that while this compound is more robust than many other borinic acids, careful handling to exclude moisture is still necessary for maintaining its integrity. fishersci.com The hydrolytic stability of borate (B1201080) esters, a related class of compounds, is also a significant area of study and is known to be influenced by steric factors. researchgate.netpurdue.educnrs.fr

Proposed Reaction Mechanisms for this compound Transformations

The transformations of this compound involve several potential mechanistic pathways, largely dictated by the nature of the reactants and conditions.

In reactions involving nucleophilic attack, the initial step is the coordination of the nucleophile to the Lewis acidic boron center, forming a tetracoordinate intermediate. clockss.orgorganic-chemistry.org The fate of this intermediate depends on the leaving group ability of the substituents on the boron atom.

For oxidation reactions leading to phenolic products, the mechanism likely involves the migration of a mesityl group from the boron to an oxygen atom, a process analogous to the Baeyer-Villiger oxidation or the Dakin reaction. beilstein-journals.org The precise steps and intermediates would depend on the specific oxidizing agent used.

Esterification reactions of this compound would proceed through a mechanism similar to the Fischer esterification of carboxylic acids, where the alcohol attacks the electrophilic boron center, followed by the elimination of water. The reaction is typically catalyzed by an acid. chemguide.co.uk

The cleavage of B-C bonds, as observed in the reaction with fluoride ions, can proceed through a mechanism where the formation of a stable B-F bond provides the driving force for the cleavage of the B-C(mesityl) or other B-C bonds. rsc.org

Below is a table summarizing some of the key reactants and the resulting transformations of this compound based on the discussed reactivity profiles.

| Reactant/Condition | Transformation Product(s) | Proposed Mechanistic Step |

| Fluoride Ions (e.g., from TBAFH) | This compound (from C-boryl carboranes) | Nucleophilic attack by F⁻ on boron, leading to B-C bond cleavage. rsc.org |

| Nucleophiles | Tetracoordinate borinate species | Coordination of the nucleophile to the Lewis acidic boron center. clockss.org |

| Prolonged Air Exposure | Hydrolysis products | Attack of water on the boron center. fishersci.commdpi.com |

| Oxidizing Agents | Phenolic products (e.g., mesityl phenol) | Migration of a mesityl group from boron to an oxygen atom. beilstein-journals.org |

Catalytic Applications of Dimesitylborinic Acid and Its Derivatives

Role as a Lewis Acid Catalyst in Organic Transformations

The function of dimesitylborinic acid and its derivatives as catalysts is fundamentally rooted in their nature as Lewis acids. A Lewis acid is a chemical species that can accept an electron pair from a Lewis base. mdpi.comacs.org In organic chemistry, Lewis acid catalysis involves the use of such compounds, often metal-based, to increase the reactivity of a substrate. mdpi.com Boron-containing compounds, including borinic acids, are prominent examples of main-group Lewis acids used in catalysis. mdpi.com The boron atom, with its empty p-orbital, readily accepts a pair of electrons, forming an adduct with a lone-pair-bearing atom in a substrate, such as oxygen or nitrogen. mdpi.comacs.org This interaction withdraws electron density from the substrate, thereby activating it toward nucleophilic attack or other transformations. mdpi.com

Borinic Acid Catalysis (BAC) is a concept built upon the ability of borinic acids, and the broader class of boronic acids, to act as versatile catalysts for various organic reactions. rsc.orgresearchgate.net The central principle of BAC is the reversible formation of covalent bonds between the boronic or borinic acid and hydroxyl-containing functional groups. rsc.orgresearchgate.net This interaction can lead to either electrophilic or nucleophilic activation of the substrate, depending on the reaction conditions. rsc.org

Key concepts of BAC include:

Electrophilic Activation : Boronic and borinic acids can activate carboxylic acids for reactions like direct amidation. rsc.orgresearchgate.net By forming an acyloxyboron intermediate, the catalyst increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by an amine. researchgate.net Similarly, alcohols can be activated to form carbocation intermediates, which can then participate in reactions such as Friedel-Crafts-type alkylations. rsc.orgresearchgate.net

Nucleophilic Activation : In the presence of a base, boronic acids can form tetrahedral boronate adducts with diols and saccharides. This process increases the nucleophilicity of the substrate, enabling subsequent reactions. rsc.orgresearchgate.net

Atom Economy and Mild Conditions : A major advantage of BAC is that it promotes reactions under mild and selective conditions. rsc.orgresearchgate.net It offers high atom economy by avoiding the need for stoichiometric activating agents that generate wasteful byproducts. rsc.orgpreprints.org

Borinic acids [R₂B(OH)] possess two carbon-boron bonds, which enhances their Lewis acidity compared to their boronic acid [RB(OH)₂] counterparts. researchgate.net This increased Lewis acidity can translate to higher catalytic activity in certain transformations. sigmaaldrich.com

Catalysis in Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, essential for building the molecular frameworks of complex organic molecules. wikipedia.org While transition metal-catalyzed cross-coupling reactions are the dominant methods, the reagents used in these reactions, including organoboron compounds, play a crucial role.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron species, typically a boronic acid. organic-chemistry.orgacs.org The reaction is widely used for synthesizing biaryls, polyolefins, and styrenes. organic-chemistry.org

While boronic acids are the most common organoboron partners, systematic studies have shown that diarylborinic acids, the class of compounds to which this compound belongs, and their anhydrides can also be used effectively in Suzuki-Miyaura cross-coupling reactions. researchgate.netscispace.com The use of diarylborinic acids offers a higher atom economy compared to boronic acids, as two aryl groups are attached to the boron atom. rsc.org

Key research findings include:

Palladium-Catalyzed Coupling : A highly efficient palladium catalyst system, using a combination of an N-heterocyclic carbene (NHC) and a phosphite (B83602) ligand, has been developed for the cross-coupling of diarylborinic acids with aryl chlorides and bromides. scispace.com This method allows for the synthesis of unsymmetrical biaryls with a variety of functional groups in good to excellent yields under mild conditions. scispace.com For example, the process was successfully applied to the synthesis of a Sartan biphenyl (B1667301) intermediate by coupling di(4-methylphenyl)borinic acid with 2-chlorobenzonitrile. scispace.com

Nickel-Catalyzed Coupling : A cost-effective nickel/triarylphosphine catalyst system has been shown to be highly efficient for the cross-coupling of diarylborinic acids with a broad range of aryl chlorides. rsc.org This approach provides access to various unsymmetrical biaryl and heterobiaryl compounds and was also demonstrated in a scalable process for the Sartan biphenyl intermediate. rsc.org

Annulation Reactions : Cyclic diarylborinic acids have been used as bis-boron reagents in twofold Suzuki-Miyaura cross-couplings with dihaloarenes. researchgate.net This novel annulation method enables the one-step synthesis of benzo-fused heterocycles from readily available starting materials. researchgate.net

Acylative Coupling : An acylative Suzuki coupling has been achieved between active amides and diarylborinic acids using a palladium catalyst. preprints.org This reaction provides a route to synthesize a variety of aryl ketones, including those with significant steric hindrance, in good to excellent yields. preprints.org

Catalysis in Carbon-Heteroatom Bond Forming Reactions

The formation of bonds between carbon and heteroatoms (such as nitrogen) is fundamental to the synthesis of numerous biologically active compounds, including pharmaceuticals and natural products. sigmaaldrich.com

The direct formation of an amide bond from a carboxylic acid and an amine is a highly desirable transformation due to its atom economy, with water being the only byproduct. sigmaaldrich.com However, this reaction is often challenging and requires catalysts to proceed under mild conditions. Boron-based catalysts, including borinic acids, have proven to be particularly effective for this purpose.

Research has shown that borinic acids can be highly efficient catalysts for direct amidation and peptide synthesis, often exhibiting superior performance to boronic acids. sigmaaldrich.com The enhanced Lewis acidity of borinic acids is believed to facilitate the reaction. sigmaaldrich.com A study comparing various borinic acids in the coupling of phenylacetic acid and benzylamine (B48309) found that diarylborinic acids were effective catalysts. sigmaaldrich.com This catalytic activity has been successfully extended to the more complex synthesis of peptides. sigmaaldrich.com

Key findings in borinic acid-catalyzed peptide synthesis include:

High Efficiency : Borinic acids have been shown to be particularly efficient for peptide bond formation, affording dipeptides in good yields. sigmaaldrich.com

Racemization Control : A significant advantage of this catalytic system is its ability to produce dipeptides without detectable racemization, a critical issue in peptide chemistry. sigmaaldrich.com In one study, the coupling of N-protected amino acids proceeded with complete retention of enantiopurity. sigmaaldrich.com

Substrate Scope : The methodology has been applied to the coupling of various amino acid derivatives, including those with hindered side chains like valine. sigmaaldrich.com

| Entry | Amino Acid 1 (N-Protected) | Amino Acid 2 (Ester) | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Boc-Phe-OH | H-Phe-OMe | Di(2-naphthyl)borinic acid | 61 | >99 |

| 2 | Boc-Phe-OH | H-Val-OMe | Di(2-naphthyl)borinic acid | 55 | >99 |

| 3 | Boc-Val-OH | H-Phe-OMe | Di(2-naphthyl)borinic acid | 47 | >99 |

| 4 | Boc-Val-OH | H-Val-OMe | Di(2-naphthyl)borinic acid | 51 | >99 |

Table 1: Examples of Dipeptide Synthesis Catalyzed by a Diarylborinic Acid Derivative. Data sourced from research on borinic acid-catalyzed peptide synthesis. sigmaaldrich.com

Applications in Polymerization Chemistry

While not as common as their applications in small molecule synthesis, this compound and its derivatives have found niche roles in polymerization chemistry. Their utility often stems from their ability to act as a precursor to boroxide ligands or as a trigger in controlled polymerization systems.

Research has demonstrated the following applications:

Initiators for Ring-Opening Polymerization (ROP) : this compound has been used to synthesize zinc and magnesium complexes containing a boroxide ligand. scispace.com These complexes have been investigated as initiators for the ring-opening polymerization of monomers like ε-caprolactone and rac-lactide. scispace.com

Precursors for Olefin Polymerization Catalysts : In another study, lithiated this compound was used to synthesize group 4 metal complexes. scispace.com These complexes were then evaluated for their potential in α-olefin polymerization. scispace.com

Light-Triggered Polycondensation : A dimesitylborinic ester bearing a photochemically cleavable 2-nitrobenzyl group has been developed. Irradiation with light releases the active borinic acid, which then acts as a catalyst. This strategy was successfully used to trigger the crosslinking and polycondensation of siloxanes, allowing for the formation of solid polymer materials in a controlled manner.

Light-Triggered Siloxane Crosslinking

A novel application of this compound lies in its use as a catalyst for the room-temperature vulcanization (RTV) of siloxanes, a process that can be initiated by light. Boronic acids, in general, have been identified as effective catalysts for siloxane condensation, offering a less toxic alternative to traditional organotin catalysts. scispace.com To achieve temporal control over the crosslinking process, researchers have developed a strategy using a photocleavable protecting group to mask the catalytic activity of the borinic acid until it is released by UV light exposure. scispace.comgoogle.comjustia.com

This method involves the synthesis of a dimesitylborinic ester bearing a photolabile moiety, such as a 2-nitrobenzylalcohol group. scispace.comgoogle.comjustia.com In its "caged" or protected ester form, the compound is catalytically inactive and does not promote siloxane crosslinking. Upon irradiation with light of a specific wavelength (e.g., 365 nm), the 2-nitrobenzyl group undergoes cleavage, releasing the free this compound. scispace.comgoogle.com This "uncaged" borinic acid is a potent Lewis acid catalyst that efficiently initiates the condensation of silanol-terminated polysiloxanes, leading to the formation of a crosslinked polymeric network. scispace.com

The efficiency of the photodeprotection process has been quantified. For instance, a dimesitylborinic ester protected with a 2-nitrobenzylalcohol group demonstrated high conversion back to the active this compound upon irradiation. scispace.com

Table 1: Photodeprotection of Dimesitylborinic Ester

| Entry | Wavelength | Irradiation Time (h) | Conversion (%) |

|---|---|---|---|

| 1 | 365 nm | 17 | 92 |

| 2 | 254 nm | 17 | 64 |

| 3 | Dark | 17 | 12 |

Data sourced from experiments conducted in wet acetonitrile. scispace.com

This light-triggered activation provides precise spatial and temporal control over the curing process. Experiments have shown that when the photolabile dimesitylborinic ester is incorporated into a polymer matrix, the material remains fluid in the dark. scispace.com However, after irradiation followed by incubation, efficient polymerization occurs, in some cases forming solid materials. google.com This technology is particularly valuable for applications requiring on-demand curing, offering an advantage over systems that cure spontaneously upon mixing.

Alpha-Olefin Polymerization Catalysis

The field of alpha-olefin polymerization is dominated by transition metal-based catalysts, such as Ziegler-Natta and metallocene systems. wikipedia.orggrace.com These catalysts are typically activated by co-catalysts, which are often organoaluminum compounds like methylaluminoxane (B55162) (MAO). wikipedia.org In some systems, strong Lewis acids, particularly highly fluorinated arylboranes like tris(pentafluorophenyl)borane, are used as activators. google.comacs.org These boranes can abstract a ligand from the transition metal pre-catalyst to generate a cationic, catalytically active species. acs.org

However, based on available research, this compound itself is not utilized as a primary catalyst or a standard co-catalyst in alpha-olefin polymerization. Its structural and electronic properties—being a sterically hindered borinic acid (R₂BOH) rather than a strongly electron-withdrawing triarylborane (BAr₃)—differ significantly from the borane (B79455) activators successfully employed in this type of catalysis.

Supramolecular Assemblies and Intermolecular Interactions Involving Dimesitylborinic Acid

Hydrogen Bonding Networks in Solid-State Structures

The primary mode of supramolecular assembly for one of the well-characterized polymorphs of dimesitylborinic acid involves classical hydrogen bonding. In this form, the hydroxyl groups of four individual molecules interact to form a cyclic, hydrogen-bonded tetramer. researchgate.netnih.gov This arrangement is a recurring motif for sterically hindered borinic acids.

In contrast, a more recently identified polymorph of this compound displays a complete absence of classical O-H···O hydrogen bonding, despite the presence of the hydroxyl group. nih.gov This structural variance underscores how subtle changes in crystallization conditions can lead to profoundly different packing arrangements. The lack of O-H···O interactions in this second polymorph allows for other, weaker interactions to become the primary drivers of the crystal packing. nih.gov

Table 1: Crystallographic Data for this compound Polymorphs

| Parameter | Polymorph 1 (Tetrameric) | Polymorph 2 (Dimeric) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | P2₁/c |

| Supramolecular Motif | Hydrogen-bonded tetramer (O-H···O) | Centrosymmetric dimer (O-H···π) |

| Reference | Weese, et al. (1987) nih.gov | Kuhlmann, et al. (2008) nih.gov |

π-Arene Interactions and Their Influence on Crystal Packing

In the polymorph of this compound that lacks traditional hydrogen bonds, π-arene interactions are the dominant force in defining the crystal structure. nih.gov Specifically, the hydroxyl group's hydrogen atom is oriented towards the electron-rich π-system of a mesityl ring on an adjacent molecule. nih.gov This weak intermolecular O-H···π(arene) interaction is responsible for linking the molecules together. nih.gov

These interactions are highly directional and, in this case, lead to the formation of discrete dimeric units. The crystal packing is further influenced by the orientation of the two mesityl rings within a single molecule, which are inclined at nearly right angles to each other. nih.gov It is noteworthy that in this polymorph, there are no indications of π-π stacking interactions between the aromatic rings of neighboring molecules, highlighting the specific nature of the O-H···π contact. nih.gov

Formation of Dimeric and Polymeric Supramolecular Structures

The interplay of the aforementioned non-covalent interactions results in the formation of distinct supramolecular assemblies that can be described as dimeric and polymeric in nature, with "polymeric" in this context referring to the repeating nature of the fundamental assembly.

Dimeric Structures : The polymorph characterized by O-H···π(arene) interactions assembles into centrosymmetric dimers. nih.gov In this arrangement, two molecules are linked around an inversion center, creating a discrete, well-defined supramolecular pair. nih.gov This dimer is the fundamental building block of its crystal lattice.

Polymeric and Tetrameric Structures : The other known polymorph assembles into tetramers through O-H···O hydrogen bonds. researchgate.netnih.gov These tetramers can be considered discrete supramolecular units. When viewed in the context of the entire crystal lattice, these tetramers form a repeating, polymeric-like network. Borinic acids, in general, are known to form such molecular or polymeric structures depending on the nature of their organic substituents. researchgate.net The formation of these assemblies is a result of self-assembly processes driven by hydrogen bonding and other intermolecular forces. researchgate.net

Molecular Recognition Studies

Molecular recognition involves the specific binding of a guest molecule to a complementary host molecule through non-covalent interactions. thno.org While borinic acids as a class have been explored for their potential in catalysis and as building blocks for more complex materials, specific molecular recognition studies focusing on this compound as a host are not extensively documented in the reviewed literature. mdpi.comsemanticscholar.org

The field of anion recognition, a key area within supramolecular chemistry, often employs receptors that can form hydrogen bonds or have Lewis acidic centers to bind anionic guests. ucl.ac.uknih.govum.es Although the structural features of this compound—a hydroxyl group for hydrogen bonding and a Lewis acidic boron center—suggest a theoretical potential for it to act as a receptor, dedicated host-guest studies to demonstrate this capability appear limited. The primary focus of research on this compound has been on its synthesis, structural characterization, and its use as a ligand or synthetic precursor. nih.govscholaris.ca

Applications in Advanced Materials and Optoelectronic Devices

Luminescent Properties and Fluorescent Emitters

The incorporation of the dimesitylboryl group into π-conjugated systems is a well-established strategy for creating novel luminescent materials. The tri-coordinate boron atom possesses an empty pz-orbital that can interact with the π-system of the molecular backbone. mdpi.com This interaction effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the compound, thereby narrowing the HOMO-LUMO gap. mdpi.com This fundamental property is exploited to tune the emission colors and enhance the luminescence efficiency of organic molecules. rsc.org Borinic acid derivatives are recognized for their utility in luminescent devices, with cyclic analogues being specifically noted as fluorescent emitters. mdpi.com Some boron-containing compounds have also been developed as luminescent sensors for detecting anions like fluoride (B91410) and cyanide.

The dimesitylboryl group is a key component in the design of materials for Organic Light-Emitting Diodes (OLEDs). rsc.org Its strong electron-accepting nature is leveraged to create materials that can function as efficient electron transporters and/or light emitters. rsc.orgsigmaaldrich.com

Researchers have synthesized various dimesitylboryl derivatives for OLED applications, demonstrating their potential in creating high-performance devices. rsc.org For instance, dimesitylboryl-functionalized tetraphenylethene (TPE) derivatives have been developed as materials that can act as both the light-emitting and electron-transporting layer in a single OLED, simplifying the device architecture. rsc.org These materials exhibit aggregation-induced emission (AIE) characteristics, with high fluorescence quantum yields in solid films and low LUMO energy levels, making them excellent n-type solid-state emitters. mdpi.comrsc.org

One such material, TPE-DB, when used as a combined emitter and transporter in a non-doped OLED, resulted in a device with high efficiency. rsc.org Similarly, silole-based luminogens functionalized with dimesitylboryl groups have shown promise as bifunctional materials for simplified OLEDs, possessing both efficient solid-state emission and improved electron-transporting capabilities. sigmaaldrich.com The introduction of the dimesitylboryl group effectively lowers the LUMO energy level, facilitating better electron injection and transport, which leads to a more balanced charge carrier ratio and, consequently, higher device efficiency. sigmaaldrich.com

Table 1: Performance of Non-doped OLEDs with Dimesitylboryl-Functionalized Emitters

| Emitter Material | Maximum Current Efficiency (cd A⁻¹) | Maximum External Quantum Efficiency (EQE) (%) | Emitted Color | Reference |

| TPE-DB | 13.5 | 4.6 | Bluish-Green | rsc.org |

| (MesB)₂MPPS | 16.0 | 4.8 | Yellow | sigmaaldrich.com |

Dimesitylborinic acid (DMBA) itself has been utilized as a molecular probe in biological research. As an analogue of 2-aminoethyl diphenylborinate (2-APB), DMBA has been studied for its effects on store-operated calcium entry (SOCE), a crucial cellular signaling process. nih.gov In these studies, DMBA, which features a terminal B-OH group and two mesityl groups, was found to be an effective inhibitor of SOCE, in contrast to some of its analogues that potentiate the effect. nih.gov

Furthermore, DMBA has been used in studies investigating intracellular reactive oxygen species (ROS). scholarsportal.info Its structural similarity to other diphenylborinic compounds allows it to serve as a tool to understand the structure-activity relationships of molecules that interact with biological systems like ion channels and enzymes. nih.govscholarsportal.info The development of boronic acid derivatives, a class to which this compound belongs, is considered crucial for the rational design of new molecular probes and chemosensors.

Integration into Boron-Doped Polycyclic Aromatic Hydrocarbons (PAHs)

The integration of boron atoms into the structure of polycyclic aromatic hydrocarbons (PAHs) is a powerful method for tuning their electronic and photophysical properties. nih.govtu-dresden.de This "boron-doping" creates materials with low-lying LUMO energy levels, a direct consequence of the interaction between boron's empty p-orbital and the extended π-system of the PAH. nih.gov The dimesitylboryl group is often the substituent of choice for this purpose, providing kinetic stability to the electron-deficient boron center through the steric bulk of the mesityl groups. mdpi.com

Studies on dimesitylboryl-substituted pyrenes have shown that the position of the boryl group on the PAH core significantly influences the resulting electronic structure and properties. dntb.gov.uaresearchgate.net These B-doped PAHs are being explored for a wide range of applications, including as advanced materials for OLEDs and thin-film transistors. nih.gov The synthesis of these materials can be achieved through various methods, including the reaction of BBr₃ with specific alkynes to form brominated B-doped PAHs, which can then be isolated as borinic acids or protected with mesityl groups. nih.gov These functionalized PAHs often exhibit bright luminescence and reversible reduction processes at moderate potentials. nih.gov

Role in Polymer and Optoelectronic Materials Development

Borinic acids and their derivatives are a class of organoborane compounds with established applications in the development of polymers and optoelectronic materials. mdpi.com The unique electronic characteristics of the dimesitylboryl group make it a valuable building block for creating n-type organic materials, which are essential for various electronic devices. rsc.orgsigmaaldrich.com

In the realm of polymer science, borinic acid esters have been shown to participate in novel polymerization reactions. For example, a dimesitylborinic ester bearing a photolabile 2-nitrobenzyl alcohol moiety has been used in light-triggered polymerization. Irradiation with UV light releases the active borinic acid, which can then initiate the crosslinking of materials like siloxanes, leading to the formation of solid polymers. This demonstrates a method for achieving spatial and temporal control over polymerization processes.

The broader field of optoelectronics benefits significantly from the development of materials incorporating the dimesitylboryl group. Triarylborane-based molecules, including those with dimesitylboryl units, are extensively researched for their intramolecular charge transfer properties and high solid-state fluorescence quantum yields, making them prime candidates for emissive materials in OLEDs. mdpi.com The synthesis of conjugated polymers incorporating such boron-based units is a key strategy for producing materials with tailored optoelectronic properties for applications ranging from light-emitting diodes to solar cells. rsc.org

Sensing Applications of Dimesitylborinic Acid

Chemical Sensing of Anions (e.g., Fluoride (B91410) Ions)

The strong affinity of the Lewis acidic boron atom in organoboron compounds for fluoride ions is a well-established principle in anion sensor design. Systems incorporating the dimesityl (Mes) group, specifically the –BMes2 unit, have been effectively utilized for the molecular sensing of the fluoride ion. researchgate.net The interaction is typically strong, leading to detectable changes in the sensor molecule's physical or photophysical properties.

In certain molecular architectures, the addition of fluoride anions can induce a chemical transformation that results in the formation of dimesitylborinic acid or its corresponding fluoride adduct. For instance, research on C-dimesitylboryl-1,2-dicarba-closo-dodecaboranes demonstrated that their interaction with fluoride anions led to the cleavage of the boryl-carborane bond, yielding this compound (HOBMes2). scispace.com This reaction can be followed by monitoring spectroscopic changes, such as in UV absorption, providing a mechanism for fluoride detection. scispace.com

Detection of Reactive Oxygen Species (e.g., Hydrogen Peroxide)

Arylborinic acids have been identified as a new class of highly efficient and fast-responsive triggers for the detection of reactive oxygen species (ROS), particularly hydrogen peroxide (H2O2). researchgate.netchemrxiv.org ROS are implicated in a wide array of physiological and pathological processes, and H2O2 is a key signaling molecule. chemrxiv.orgbmglabtech.com Aberrant levels of H2O2 can lead to oxidative stress, a condition linked to aging, cancer, and neurodegenerative diseases. chemrxiv.orgthermofisher.com

The detection mechanism is based on the rapid, H2O2-mediated oxidation of the borinic acid to a phenol (B47542). This transformation is significantly faster than the analogous oxidation of the more commonly used arylboronic acids. researchgate.netchemrxiv.org For example, studies comparing the oxidation of a coumarin-based borinic acid probe with its boronic acid counterpart showed a dramatic difference in reaction speed. The borinic acid derivative underwent complete oxidation in less than two minutes upon addition of H2O2, whereas the boronic acid required 2.5 hours for full conversion under similar conditions. chemrxiv.org This rapid response makes borinic acid-based probes advantageous for real-time monitoring of H2O2. researchgate.netchemrxiv.org

The development of fluorescent probes incorporating a borinic acid trigger allows for "off-on" sensing. In its native state, the probe is non-fluorescent or weakly fluorescent, but upon oxidation by H2O2 to the corresponding phenol, a strong fluorescence signal is generated. researchgate.netchemrxiv.org

Table 1: Comparative Reaction Times for H₂O₂-Mediated Oxidation

| Compound Type | Probe Scaffold | Analyte | Reaction Time for Full Conversion | Reference |

|---|---|---|---|---|

| Borinic Acid | Coumarin-based (Probe 4) | H₂O₂ | < 2 minutes | chemrxiv.org |

| Boronic Acid | Coumarin-based (Probe 5) | H₂O₂ | 2.5 hours | chemrxiv.org |

The high selectivity and rapid response of borinic acid-based probes have been successfully translated into methodologies for detecting H2O2 within cellular environments. chemrxiv.org The ability to visualize H2O2 in living cells is crucial for understanding its role in cell signaling and oxidative stress. chemrxiv.orgrsc.org

Fluorescent probes built on the borinic acid trigger have demonstrated their capability to detect both exogenous and endogenous H2O2. In one study, a coumarin-based borinic acid probe was introduced into cells. chemrxiv.org Upon treatment with an external source of hydrogen peroxide (100 μM), a rapid increase in fluorescence was observed within minutes, confirming the probe's reactivity in a cellular context. chemrxiv.org A control experiment without the addition of H2O2 showed no fluorescence, validating the probe's specificity. chemrxiv.org

Furthermore, these probes are sensitive enough to detect endogenous H2O2 generated by cellular machinery, such as NADPH oxidase. chemrxiv.org This chemospecific and biocompatible reaction establishes the borinic acid trigger as a powerful new tool for imaging H2O2 in biological systems, offering significant advantages over the slower boronic acid-based sensors. chemrxiv.org

Electrochemical Sensing Platforms

Electrochemical sensors offer a promising alternative to optical methods, providing high sensitivity, rapid analysis, and potential for miniaturization into portable, point-of-care devices. nih.govmdpi.comrsc.org The integration of boronic and borinic acid chemistry into electrochemical platforms allows for the detection of analytes like H2O2. rsc.orgmdpi.com

The fundamental principle involves immobilizing a boronic or borinic acid derivative onto an electrode surface. mdpi.com The specific and efficient reaction between the boronate group and H2O2 serves as the recognition event, which is then transduced into a measurable electrochemical signal. mdpi.com

One demonstrated strategy involves modifying an electrode with a boronic acid derivative. In the absence of H2O2, this modified surface can facilitate the assembly of reporter molecules, such as gold nanoparticles (AuNPs), leading to a change in the electrode's electrochemical properties, like a decrease in electron transfer resistance (Ret). mdpi.com When H2O2 is present, it oxidizes the boronate group on the electrode surface to its corresponding phenol form. mdpi.com This transformation prevents the assembly of the nanoparticles, resulting in a higher electron transfer resistance. mdpi.com The change in resistance can be quantitatively correlated to the concentration of H2O2, with detection limits reported in the nanomolar range. mdpi.com

While many examples utilize boronic acids, the significantly faster reactivity of borinic acids with H2O2 suggests their potential for developing even more rapid and sensitive electrochemical sensors. researchgate.netchemrxiv.org By leveraging this enhanced kinetics, electrochemical platforms based on this compound or its derivatives could offer improved performance for the real-time, quantitative detection of H2O2 in various applications, from clinical diagnostics to environmental monitoring. mq.edu.aumdpi.com

Table 2: Performance of a Boronic Acid-Based Electrochemical H₂O₂ Sensor

| Sensing Principle | Electrode System | Detection Method | Linear Range | Reference |

|---|---|---|---|---|

| Inhibition of BDBA-induced AuNP assembly by H₂O₂ oxidation | Boronic acid derivative-modified electrode | Electrochemical Impedance Spectroscopy | 1 nM - 0.6 µM | mdpi.com |

Computational Chemistry and Theoretical Investigations of Dimesitylborinic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in understanding the fundamental characteristics of dimesitylborinic acid.

DFT studies can precisely map the electron density distribution within this compound, revealing key aspects of its electronic structure. The two bulky mesityl groups, with their methyl substituents, create a sterically crowded environment around the central boron atom. This steric hindrance significantly influences the molecule's geometry, such as the B-C and B-O bond lengths and the C-B-C bond angle.

Theoretical calculations can quantify various molecular properties. For instance, the dipole moment can be calculated to understand the molecule's polarity. The molecular electrostatic potential (MEP) surface can be mapped to identify regions of positive and negative electrostatic potential, which are crucial for predicting intermolecular interactions and the sites of electrophilic and nucleophilic attack.

Table 1: Calculated Molecular Properties of this compound

| Property | Calculated Value |

|---|---|

| Dipole Moment (Debye) | 1.5 D |

| Total Energy (Hartree) | -850.123 |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. pku.edu.cnyoutube.comwikipedia.org For this compound, the HOMO is typically localized on the electron-rich mesityl rings and the oxygen atom of the hydroxyl group, making it a potential electron donor (nucleophile). youtube.comlibretexts.org Conversely, the LUMO is primarily centered on the electron-deficient boron atom, rendering it susceptible to nucleophilic attack. pku.edu.cnlibretexts.org

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity. DFT calculations can precisely determine the energies and spatial distributions of these frontier orbitals.

Table 2: Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.1 |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule in terms of localized orbitals that align with classical Lewis structures. researchgate.netwikipedia.orgwisc.edu For this compound, NBO analysis can quantify the nature of the B-C and B-O bonds, including their hybridization and polarization. q-chem.com

A key feature of NBO analysis is its ability to identify and quantify donor-acceptor interactions, also known as hyperconjugation. wisc.edu These interactions involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. In this compound, significant donor-acceptor interactions are expected from the lone pairs of the oxygen atom to the empty p-orbital of the boron atom, as well as from the π-orbitals of the mesityl rings to the boron center. These interactions contribute to the stabilization of the molecule and influence its reactivity.

Table 3: NBO Analysis of Key Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |

|---|---|---|

| LP (O) | p (B) | 25.8 |

Note: The values in this table are illustrative and represent typical data obtained from NBO analysis.

DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for validation. nih.gov For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the chemical shifts of ¹H, ¹³C, and ¹¹B nuclei. researchgate.netresearchgate.net These theoretical predictions can aid in the assignment of experimental spectra and provide a deeper understanding of the relationship between the electronic environment of each nucleus and its chemical shift.

Similarly, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum (UV-Vis) of this compound. researchgate.net By calculating the energies of electronic transitions from occupied to unoccupied orbitals, the absorption maxima (λ_max) can be determined. This information is valuable for understanding the molecule's photophysical properties.

Table 4: Predicted vs. Experimental Spectroscopic Data for this compound

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹¹B NMR Chemical Shift (ppm) | 48.2 | 49.5 |

| ¹³C NMR (ipso-carbon) (ppm) | 145.3 | 146.1 |

Note: The values in this table are illustrative and represent a typical comparison between theoretical predictions and experimental observations.

Exploration of Reaction Pathways and Transition States

Computational chemistry offers a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the detailed exploration of reaction pathways and the identification of transition states. mit.edu For reactions involving this compound, such as its esterification or its participation in Suzuki-Miyaura cross-coupling reactions, computational methods can elucidate the step-by-step mechanism.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. mit.edudntb.gov.ua The transition state, which represents the energy maximum along the reaction coordinate, is of particular interest as its energy determines the activation energy and thus the reaction rate. youtube.com Various computational techniques can be used to locate and characterize transition states, providing valuable insights into the factors that control the reaction's feasibility and selectivity.

Correlation of Theoretical Findings with Experimental Observations

A crucial aspect of computational chemistry is the validation of theoretical findings through comparison with experimental data. nih.gov The strong correlation between predicted and observed properties lends credibility to the computational model and allows for its use in predicting the behavior of related systems.

For this compound, the calculated geometric parameters can be compared with X-ray crystallographic data. Predicted spectroscopic parameters, such as NMR chemical shifts and UV-Vis absorption maxima, can be directly compared with experimental spectra. researchgate.netdntb.gov.ua Furthermore, the predicted reactivity based on FMO and NBO analyses can be correlated with experimentally observed reaction outcomes and kinetics. Discrepancies between theoretical and experimental results can highlight the limitations of the computational model or point to interesting and unexpected chemical phenomena, thereby stimulating further investigation.

Coordination Chemistry of Dimesitylborinic Acid and Its Boroxide Ligand

Synthesis and Characterization of Metal Boroxide Complexes

The synthesis of metal dimesitylboroxide complexes generally proceeds through two primary pathways: protonolysis and salt metathesis.

Protonolysis: This method involves the reaction of dimesitylborinic acid (HOBMes₂) with metal complexes containing reactive leaving groups, such as amides (e.g., M-NR₂) or alkyls. The acidic proton of the hydroxyl group on HOBMes₂ reacts with the leaving group to form a volatile byproduct (e.g., HNR₂), driving the formation of the metal-boroxide bond.

Salt Metathesis: This route utilizes an alkali metal salt of the boroxide, such as potassium dimesitylboroxide (KOBMes₂), as a ligand transfer reagent. The reaction with a metal halide (e.g., M-Cl) results in the formation of the desired metal boroxide complex and an alkali metal halide salt (e.g., KCl), which typically precipitates from the reaction mixture.

Characterization of these complexes relies on standard organometallic techniques, including multinuclear NMR spectroscopy (¹H, ¹³C, ¹¹B), infrared (IR) spectroscopy, and elemental analysis. Unambiguous structural determination is most often achieved through single-crystal X-ray diffraction.

While detailed studies on lithium dimesitylborinate are not extensively reported, the potassium salt, KOBMes₂, is a known and utilized reagent in the synthesis of other metal boroxide complexes. nih.gov It is typically prepared by the deprotonation of this compound with a strong potassium base. These alkali metal boroxides serve as crucial starting materials for salt metathesis reactions.

Specific, structurally characterized examples of zinc complexes with the dimesitylboroxide ligand are not widely available in the surveyed literature. The synthesis of such a complex, likely with the formula Zn(OBMes₂)₂, would be pursued via the reaction of a zinc precursor like zinc chloride (ZnCl₂) with two equivalents of a salt such as KOBMes₂ or by reacting a dialkylzinc compound like diethylzinc (B1219324) (ZnEt₂) with two equivalents of HOBMes₂.

The synthesis and characterization of gallium and aluminum complexes featuring the dimesitylboroxide ligand are not prominently documented in peer-reviewed literature. Hypothetically, a complex such as Al(OBMes₂)₃ could be synthesized through the protonolysis reaction between trimethylaluminum (B3029685) (AlMe₃) and three equivalents of this compound.

Detailed reports on the synthesis of dimesitylboroxide complexes of titanium, zirconium, or hafnium are scarce. The preparation of such compounds would likely follow standard synthetic routes, for instance, the reaction of titanium tetrachloride (TiCl₄) with four equivalents of KOBMes₂ to yield a hypothetical Ti(OBMes₂)₄ complex.